molecular formula C20H23N3O4 B2980340 (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopentyl)methanone CAS No. 1171148-35-8

(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopentyl)methanone

Cat. No.: B2980340
CAS No.: 1171148-35-8
M. Wt: 369.421
InChI Key: KTEMWKIOFIKGCQ-UHFFFAOYSA-N
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Description

(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopentyl)methanone is a novel synthetic compound of significant interest in medicinal chemistry and biological screening. Its structure incorporates a 1,3-benzodioxole moiety, a pharmacophore present in various biologically active natural and synthetic molecules . This heterocyclic system is fused with a 1,3,4-oxadiazole ring, a privileged scaffold known for its diverse pharmacological properties, and a piperidine unit, an alicyclic amine commonly found in therapeutic agents that can influence metabolic pathways and bioavailability . The specific research value and detailed mechanism of action for this compound are currently the subject of ongoing investigation. Researchers are exploring its potential as a key intermediate in organic synthesis or as a candidate for high-throughput screening against various biological targets. Given that related structures have demonstrated notable antibacterial activities against Gram-positive and Gram-negative bacteria, this compound may be of particular value for researchers developing new anti-infective agents . Furthermore, compounds containing the 1,3-benzodioxole system have been investigated for their ability to modulate physiological receptors, such as the TRPM8 (cold/menthol) receptor, suggesting potential applications in sensory research or topical formulations . This product is provided as a high-purity material to ensure consistent and reliable results in your experimental work. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c24-20(13-4-1-2-5-13)23-9-3-6-15(11-23)19-22-21-18(27-19)14-7-8-16-17(10-14)26-12-25-16/h7-8,10,13,15H,1-6,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEMWKIOFIKGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopentyl)methanone represents a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into distinct functional groups that contribute to its biological activity:

  • Benzo[d][1,3]dioxole : A moiety known for its role in various bioactive compounds.
  • Oxadiazole : This heterocyclic structure is often associated with antimicrobial and anti-inflammatory activities.
  • Piperidine : A nitrogen-containing ring that enhances the binding affinity to biological targets.
  • Cyclopentyl group : This aliphatic group may influence lipophilicity and membrane permeability.

Molecular Formula and Characteristics

PropertyValue
Molecular FormulaC18H21N3O2
Molecular Weight343.44 g/mol
CAS Number899968-55-9
Purity98%

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. A study demonstrated that derivatives of oxadiazole showed effectiveness against various strains of bacteria and fungi, suggesting a potential application in treating infections .

Anticancer Properties

Several studies have reported the anticancer potential of benzo[d][1,3]dioxole derivatives. The compound has been evaluated for its cytotoxic effects on cancer cell lines. For instance, it was found to inhibit cell proliferation in human breast cancer cells (MCF-7) at micromolar concentrations, which may be attributed to its ability to induce apoptosis .

Neuropharmacological Effects

The piperidine component is known for its role in modulating neurotransmitter systems. Preliminary studies suggest that this compound may exhibit anxiolytic and antidepressant-like effects in animal models, potentially through interactions with GABA receptors .

Structure-Activity Relationship (SAR)

The SAR studies have elucidated how modifications to the core structure affect biological activity. For example:

  • Substituting different groups on the piperidine ring can enhance binding affinity to specific receptors.
  • The presence of electron-withdrawing groups on the benzo[d][1,3]dioxole increases the overall activity against microbial strains.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of oxadiazole derivatives, including those similar to the target compound. The results indicated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against various cancer cell lines, revealing IC50 values below 10 µM for several types of cancer cells. The mechanism of action was linked to the induction of oxidative stress and subsequent apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences in structure, physicochemical properties, and bioactivity between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity (Reported) Reference ID
Target: (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopentyl)methanone C20H22N3O4 368.41 Cyclopentyl methanone, 1,3,4-oxadiazole Not explicitly reported N/A
1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(piperidin-1-yl)ethanone (6b) C22H30N3O3 392.49 tert-Butyl, dihydropyrazole Antibacterial (Gram-positive)
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one C16H18NO3 272.32 Propenone chain Anticonvulsant (inferred)
Benzo[d][1,3]dioxol-5-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone C20H20N2O4S 384.45 Thiophene-cyclopropane, piperazine Not reported
Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone C17H17N3O4 327.33 Pyridazin-3-yloxy Not reported

Structural and Functional Differences

Heterocyclic Core: The target compound’s 1,3,4-oxadiazole core (electron-deficient) contrasts with analogs featuring dihydropyrazole (6b, ) or propenone chains (). Replacement of oxadiazole with thiophene-cyclopropane () introduces sulfur-based π-π interactions, which may alter binding affinity in biological targets.

Substituent Effects: The cyclopentyl methanone group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to the tert-butyl group in 6b (logP ~3.2) or the pyridazine in (logP ~1.9). This impacts membrane permeability and bioavailability . Piperidine vs. Piperazine: Piperazine derivatives () exhibit higher solubility due to additional hydrogen-bonding sites but may reduce blood-brain barrier penetration compared to piperidine analogs.

The cyclopentyl group may enhance Gram-negative activity due to increased membrane disruption . The propenone-piperidine analog () demonstrates anticonvulsant activity in rodent models, suggesting the target compound’s piperidine-oxadiazole scaffold could be explored for neurological applications .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopentyl)methanone?

  • Methodological Answer : The synthesis typically involves: (i) Condensation : Reacting benzo[d][1,3]dioxol-5-yl derivatives with acid chlorides in chloroform, using triethylamine as a base to form intermediates (e.g., pyrazoline-carbohydrazides) . (ii) Cyclization : Converting carbohydrazides to 1,3,4-oxadiazoles via refluxing with POCl₃ or using dehydrating agents . (iii) Purification : Washing with NaHCO₃, drying with Na₂SO₄, and vacuum evaporation to isolate crude products .
  • Key Reference : A 76.3% yield was achieved for a structurally similar compound using IR-guided optimization and recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H-NMR/13C-NMR : Confirms piperidine and oxadiazole ring substitution patterns (e.g., δ 5.93 ppm for OCH₂O in benzodioxole; δ 3.48–3.54 ppm for piperidine protons) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1705 cm⁻¹) and oxadiazole (C=N, ~1602 cm⁻¹) groups .
  • GCMS/EI-HRMS : Detects molecular ion peaks (e.g., m/z 480.28 for C₂₅H₂₈N₄O₆) and resolves discrepancies between theoretical and observed masses due to impurities .

Q. What in vitro assays evaluate its potential pharmacological activity?

  • Methodological Answer :
  • Anticonvulsant Screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents, with ED₅₀ calculations for seizure suppression .
  • Receptor Binding Assays : Competitive binding studies using GABA₃ or NMDA receptors to assess interaction with CNS targets .

Advanced Research Questions

Q. How can low yields during oxadiazole cyclization be mitigated?

  • Methodological Answer :
  • Optimize Reaction Time : Extend stirring beyond 18 hours to ensure complete cyclization .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to accelerate reaction kinetics .
  • Purification : Use column chromatography (silica gel, hexane:EtOAc) to separate oxadiazole products from unreacted intermediates .

Q. How to resolve spectral data contradictions (e.g., GCMS vs. HRMS)?

  • Methodological Answer :
  • Isomer Analysis : Perform HPLC (C18 column, methanol:water gradient) to isolate stereoisomers or tautomers, as seen in 2% impurity cases .
  • Control Experiments : Repeat synthesis under inert atmosphere to rule out oxidative byproducts .
  • Complementary Techniques : Use X-ray crystallography to confirm absolute configuration when NMR data is ambiguous .

Q. What strategies guide structure-activity relationship (SAR) studies for anticonvulsant optimization?

  • Methodological Answer :
  • Substituent Variation : Modify the cyclopentyl group to smaller (e.g., cyclopropyl) or bulkier (adamantyl) moieties and compare ED₅₀ values in MES models .
  • Computational Modeling : Dock the compound into GABA receptors using AutoDock Vina to predict binding affinity changes with structural modifications .
  • Metabolic Stability : Assess hepatic microsomal degradation to prioritize derivatives with longer half-lives .

Notes

  • Avoid referencing commercial sources (e.g., BenchChem) per guidelines.
  • Contradictions in spectral data (e.g., GCMS vs. HRMS) highlight the need for orthogonal validation .
  • Synthesis protocols from structurally analogous compounds (e.g., pyrazoline derivatives) provide transferable insights .

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